Glycyl-l-glutamine

Descripción general

Descripción

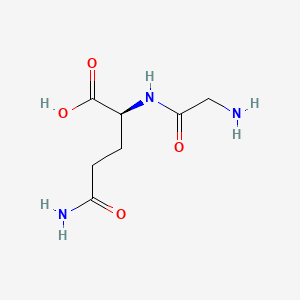

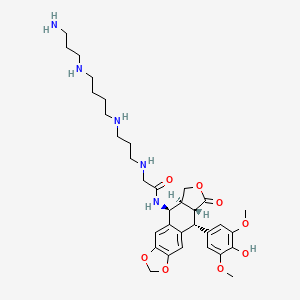

Glycyl-l-glutamine (Gly-Gln) is a dipeptide formed from glycine and L-glutamine residues . It is used as a substitute for glutamine in cell culture, where it affects substrate utilization and metabolism . It also has a role as a metabolite and a protective agent .

Synthesis Analysis

Glycyl-l-glutamine can be produced efficiently through metabolic engineering of Escherichia coli . This process involves over-expressing L-amino acid α-ligase (BacD) from Bacillus subtilis, inactivating the peptidases PepA, PepB, PepD, and PepN, as well as the dipeptide transport system Dpp .Molecular Structure Analysis

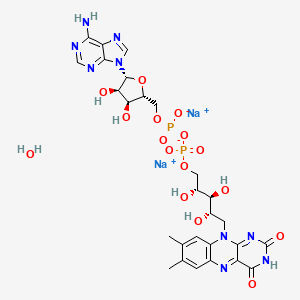

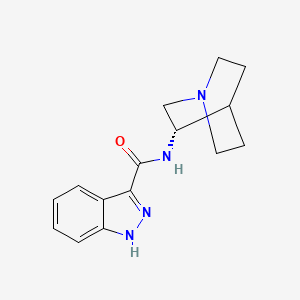

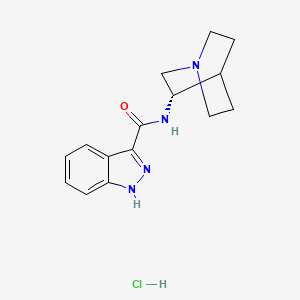

The molecular formula of Glycyl-l-glutamine is C7H13N3O4 . Its molecular weight is 203.20 g/mol . The IUPAC name is (2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid .Chemical Reactions Analysis

Glycyl-l-glutamine can undergo Maillard reactions with glucose during thermal reactions . The fluorescence intensity of these reactions increases with reaction time but decreases after longer heating at higher temperatures .Physical And Chemical Properties Analysis

Glycyl-l-glutamine has a molecular weight of 203.20 g/mol . It is a tautomer of a Gly-Gln zwitterion . The InChI is InChI=1S/C7H13N3O4/c8-3-6(12)10-4(7(13)14)1-2-5(9)11/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14)/t4-/m0/s1 .Aplicaciones Científicas De Investigación

Cardiac Ischemia-Reperfusion Injury

Glycyl-L-glutamine has been shown to decrease reperfusion damage and increase the time to ischemic contracture in isolated rat hearts. This suggests a potential application in reducing heart damage after blood supply is restored following an ischemic event .

Opioid Addiction and Withdrawal

This dipeptide inhibits morphine-induced respiratory depression without affecting analgesia, suggesting it could be used to manage opioid side effects. It also affects morphine-conditioned behaviors, indicating potential use in addiction treatment .

Cell Culture Media

Glycyl-L-glutamine can be used as a stable substitute for glutamine in cell culture, leading to higher cell yields and affecting substrate utilization and metabolism. This makes it valuable for various biotechnological and pharmaceutical applications .

Cardiovascular Physiology

Emerging evidence suggests that Glycyl-L-glutamine plays a role in cardiovascular physiology by driving critical processes such as cell proliferation, migration, apoptosis, and more. This could have implications for cardiovascular disease treatment .

Neuropeptide Activity

As a fragment of β-endorphin, Glycyl-L-glutamine has inhibitory effects on neuronal activity, which could have applications in neurological research or therapy .

Myocardial Protection

Studies indicate that Glycyl-L-glutamine could enhance myocardial protection in both young and middle-aged hearts, which is relevant for clinical applications in heart disease treatment .

Mecanismo De Acción

Target of Action

Glycyl-l-glutamine (GlyGln) is a dipeptide composed of glycine and glutamine . It is a biologically active neuropeptide that inhibits the firing frequencies of neurons in the nucleus reticularis gigantocellularis of the rat brain stem . It is also a potent inhibitor of the hypotension and respiratory depression produced by intracerebroventricular injection of morphine or β-endorphin in rats .

Mode of Action

It is known that higher cell yields are obtained when this dipeptide is used instead of glutamine, where glygln affects substrate utilization and metabolism . Cell growth is higher as the concentrations of this dipeptide remain high, due to lower peptidase affinity .

Biochemical Pathways

GlyGln is involved in several biochemical pathways. It plays a significant role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (TCA) cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Pharmacokinetics

It is known that glygln has rapid absorption and elimination . There is no significant change in the baseline (pre-dose) GlyGln concentration throughout the study, indicating no drug accumulation . The dose-normalized peak concentration decreases with dose escalation, indicating the capacity-limited non-linear pharmacokinetics of oral GlyGln .

Result of Action

Dietary GlyGln supplementation improves the gut microbiota dysbiosis induced by lipopolysaccharide (LPS) challenge and enriches obligate anaerobes and short-chain fatty acid (SCFA)-producing bacteria . This contributes to the amelioration of intestinal integrity, inflammatory responses, and oxidative status .

Action Environment

The action of GlyGln can be influenced by environmental factors. For instance, the synthetic dipeptides GlyGln used as diet supplementation to improve the weaning transition of newborns could be metabolized by certain bacteria in vitro . Therefore, the gut microbiota plays a crucial role in the action of GlyGln.

Safety and Hazards

Direcciones Futuras

Glycyl-l-glutamine is used in cell culture media at higher concentrations than other amino acids due to its important role in energy supply . It is also used as a substitute for glutamine in cell culture, where it affects substrate utilization and metabolism . Future research may focus on the use of glycyl-l-glutamine in biopharmaceutical production processes .

Propiedades

IUPAC Name |

(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4/c8-3-6(12)10-4(7(13)14)1-2-5(9)11/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMUAGGSDZXTHX-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156917 | |

| Record name | Glycylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycyl-l-glutamine | |

CAS RN |

13115-71-4 | |

| Record name | Glycyl-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13115-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycylglutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycylglutamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15990 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-5-amino-2-[(aminoacetyl)amino]-5-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCYL-GLUTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7125Z98HT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Glycyl-L-Glutamine and what is its known biological relevance?

A1: Glycyl-L-Glutamine (or β-endorphin-(30-31)) is a dipeptide naturally occurring in the body. It's formed through post-translational processing of the larger peptide hormone, β-endorphin. [, ] This dipeptide is found in significant quantities in the brainstem, pituitary, and various peripheral tissues. [] While its exact physiological functions are still being investigated, research suggests a role as a neuromodulator in the brain and potentially as a circulating hormone in the periphery. []

Q2: How does Glycyl-L-Glutamine interact with β-endorphin's effects on the cardiovascular system?

A2: Glycyl-L-Glutamine demonstrates an antagonistic effect on some of the cardiovascular actions of β-endorphin. Studies show that it can inhibit the hypotension (drop in blood pressure) and respiratory depression induced by centrally administered β-endorphin. [, ] Notably, it doesn't appear to affect β-endorphin's analgesic (pain-relieving) properties. [] This suggests a specific modulatory role within the complex network of opioid peptide signaling.

Q3: Does Glycyl-L-Glutamine itself directly influence blood pressure or heart rate?

A3: Research indicates that when administered alone, Glycyl-L-Glutamine (even at relatively high doses) doesn't produce significant changes in blood pressure or heart rate in normotensive rats. [, ] This supports the idea that its primary role may be in modulating the effects of other signaling molecules, such as β-endorphin, rather than directly influencing cardiovascular parameters.

Q4: What protective role does Glycyl-L-Glutamine play in myocardial ischemia-reperfusion injury?

A4: Studies using isolated rat hearts subjected to ischemia-reperfusion injury demonstrated that Glycyl-L-Glutamine exerts a protective effect. [] It helps maintain left ventricular function, evidenced by improved left ventricular developed pressure (LVDP) and the rate of pressure change (±dp/dtmax). [] Additionally, it reduces myocardial damage markers like lactate dehydrogenase (LDH) and creatine kinase (CK) in the coronary effluent. [] These findings point towards a potential therapeutic benefit of Glycyl-L-Glutamine in mitigating heart injury following ischemic events.

Q5: Does Glycyl-L-Glutamine impact the outcome of hemorrhagic hypotension?

A5: Yes, Glycyl-L-Glutamine has demonstrated a protective role against hemorrhagic hypotension. In studies with conscious rats, pretreatment with Glycyl-L-Glutamine effectively attenuated the fall in blood pressure induced by hemorrhage. [] This effect appears to be dose-dependent and suggests a potential role for Glycyl-L-Glutamine in managing critical blood loss situations.

Q6: How does Glycyl-L-Glutamine potentially interact with plasma to exert its neurotrophic effect?

A7: Studies investigating Glycyl-L-Glutamine's neurotrophic actions revealed that its direct infusion into the right superior cervical ganglion (SCG) of cats didn't produce the expected enzyme maintenance observed in the contralateral (left) SCG. [, ] This observation led to the hypothesis that Glycyl-L-Glutamine might require a slow interaction or binding with a plasma component to effectively penetrate ganglion cells and exert its neurotrophic influence. []

Q7: What is the molecular formula and weight of Glycyl-L-Glutamine?

A7: The molecular formula of Glycyl-L-Glutamine is C7H13N3O4. Its molecular weight is 203.20 g/mol.

Q8: What is the crystal structure of Glycyl-L-Glutamine?

A9: Glycyl-L-Glutamine monohydrate crystallizes in a monoclinic system with the following lattice parameters: a = 0.6914 nm, b = 0.7378 nm, c = 1.0005 nm, β = 194.1°. [] The crystal structure reveals a dimeric configuration with unidentate coordination. [] The bismuth atom and three chlorine atoms lie in the same plane within the complex. []

Q9: What spectroscopic techniques provide insights into Glycyl-L-Glutamine's structure?

A9: Several spectroscopic methods are valuable for analyzing Glycyl-L-Glutamine:

- Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups present in the molecule, such as amide bonds, carboxylic acid groups, and amine groups. []

- Raman Spectroscopy: Complementary to IR, Raman spectroscopy provides additional information about molecular vibrations, particularly useful for studying amide bonds and skeletal vibrations. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers detailed insights into the structure, conformation, and dynamics of Glycyl-L-Glutamine in solution. []

- Electron Paramagnetic Resonance (EPR) Spectroscopy: While Glycyl-L-Glutamine itself doesn't exhibit an EPR signal, this technique is helpful for studying the effects of irradiation on the molecule. [, ] Studies have used EPR to characterize the radicals formed in Glycyl-L-Glutamine upon gamma-irradiation. [, ]

Q10: Is Glycyl-L-Glutamine chemically stable in aqueous solutions?

A11: Glycyl-L-Glutamine exhibits greater chemical stability in aqueous solutions compared to free L-glutamine. [] This enhanced stability makes it suitable for inclusion in parenteral nutrition formulations. []

Q11: How does the stability of Glycyl-L-Glutamine in parenteral nutrition formulations compare to L-glutamine?

A12: Glycyl-L-Glutamine demonstrates superior stability in parenteral nutrition solutions compared to L-glutamine. [] This enhanced stability is crucial for maintaining the quality and effectiveness of parenteral nutrition products during storage and administration.

A11: Glycyl-L-Glutamine is not generally considered a catalyst and doesn't possess inherent catalytic properties. Its applications primarily focus on its biological activity and potential therapeutic benefits.

Q12: Does the stereochemistry of Glycyl-L-Glutamine affect its biological activity?

A15: Yes, the stereochemistry of Glycyl-L-Glutamine plays a crucial role in its biological activity. While Glycyl-L-Glutamine exhibits inhibitory effects on β-endorphin-induced cardiorespiratory depression, its enantiomer, Glycyl-D-Glutamine, lacks this activity. [] This indicates that the specific three-dimensional arrangement of atoms within Glycyl-L-Glutamine is essential for its interaction with biological targets and subsequent effects.

Q13: How does cyclization of Glycyl-L-Glutamine influence its biological activity?

A16: Intriguingly, cyclization of Glycyl-L-Glutamine to form cyclo(Glycyl-L-Glutamine) maintains its biological activity comparable to the linear dipeptide. [] This suggests that the cyclic structure might mimic a bioactive conformation of the linear form, allowing it to interact similarly with its biological targets.

Q14: What are the challenges associated with the use of L-glutamine in parenteral nutrition?

A17: L-glutamine, while important for various metabolic functions, presents challenges in parenteral nutrition due to its low solubility in water (36 g/l at 20°C) and limited chemical stability in aqueous solutions (approximately 11 days at 22-24°C). [] These factors necessitate the exploration of alternative forms of glutamine, such as dipeptides, to overcome these limitations.

Q15: What are the advantages of using Glycyl-L-Glutamine over L-glutamine in parenteral nutrition?

A15: Glycyl-L-Glutamine offers several advantages over free L-glutamine in parenteral nutrition:

- Enhanced Solubility: Glycyl-L-Glutamine exhibits significantly higher solubility in water compared to L-glutamine, facilitating its incorporation into parenteral solutions at therapeutically relevant concentrations. []

- Improved Stability: Glycyl-L-Glutamine demonstrates superior chemical stability in aqueous solutions, ensuring the long-term integrity and efficacy of parenteral nutrition formulations. []

A15: Specific SHE (Safety, Health, and Environment) regulations surrounding Glycyl-L-Glutamine might vary depending on its intended use, geographical location, and relevant regulatory bodies.

Q16: What are the pharmacokinetic properties of Glycyl-L-Glutamine following intravenous administration?

A20: Studies in healthy human subjects indicate that intravenously administered Glycyl-L-Glutamine is efficiently utilized. [] Urinary excretion of the dipeptide is minimal (1-2% of the infused dose), suggesting effective metabolism within the body. [] Plasma concentrations of Glycyl-L-Glutamine during infusion reflect its plasma half-life, which is relatively long compared to other dipeptides like Glycyl-L-leucine and Glycyl-L-tyrosine. []

Q17: Does the structure of the amino acid in the C-terminal position affect dipeptide metabolism?

A21: Yes, the structure of the C-terminal amino acid significantly influences the metabolism of dipeptides. [] This is evident in the varying plasma half-lives observed for different Glycyl-dipeptides. [] Understanding these structure-metabolism relationships is crucial for designing and optimizing peptide-based therapeutics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-[2-[[5-[7-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxopyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1671854.png)